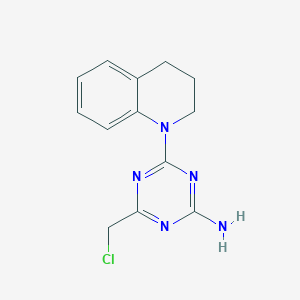![molecular formula C21H20N6O3 B2982996 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839701-03-0](/img/structure/B2982996.png)
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound , due to its complex structure, is likely to be of interest in the synthesis of novel heterocyclic compounds, which are critical in the development of new pharmaceuticals and materials. Although direct research on this specific compound is scarce, insights can be gleaned from studies on structurally related compounds.
Synthesis of Heterocycles : Research involving similar compounds, such as furan and quinoxaline derivatives, has led to the development of novel synthetic pathways for heterocyclic compounds. For example, the synthesis of thiazoloquinolines and thienopyridines from furan-containing precursors demonstrates the potential for creating complex molecules with significant biological activity (El’chaninov et al., 2017; Hung et al., 2014).
Electrophilic Substitution Reactions : Compounds similar to the one are utilized in electrophilic substitution reactions, which are fundamental in the synthesis of diverse heterocyclic structures. Studies on furan and quinoxaline derivatives have shown how these reactions can lead to a variety of functionalized molecules, indicating the potential utility of such compounds in synthesizing novel chemicals with tailored properties (Aleksandrov et al., 2019).
Novel Heterocycles and Cyclization Reactions : The structural complexity of the compound suggests its potential use in generating new heterocycles through cyclization reactions. Research on similar furan and pyrrole derivatives has led to the discovery of novel heterocyclic systems, demonstrating the compound's potential as a precursor in synthesizing biologically relevant molecules (Stephens & Sowell, 1997).
Potential for Biological Activity
The structural elements present in this compound, such as the furan and quinoxaline rings, are often associated with biological activity, suggesting potential applications in drug discovery and medicinal chemistry.
- Antiprotozoal and Antimicrobial Agents : Compounds incorporating quinoxaline and pyrrole derivatives have shown significant promise as antiprotozoal and antimicrobial agents. The presence of similar structural motifs in the compound suggests potential for the development of new therapeutic agents (Ismail et al., 2004).
properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c22-19-17(21(28)23-11-13-5-3-9-29-13)18-20(26-16-8-2-1-7-15(16)25-18)27(19)24-12-14-6-4-10-30-14/h1-2,4,6-8,10,12-13H,3,5,9,11,22H2,(H,23,28)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOIEIRLFMLBH-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

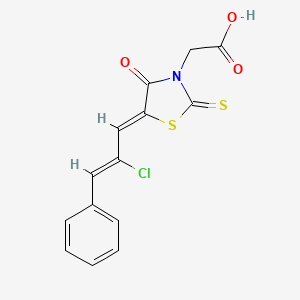
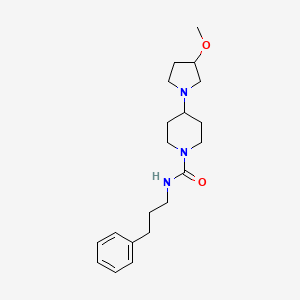
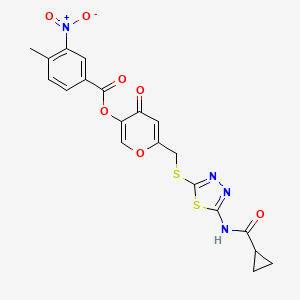
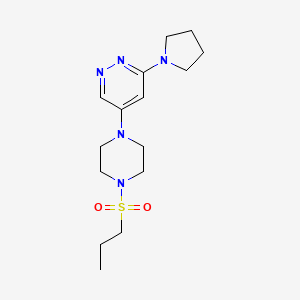
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2982919.png)

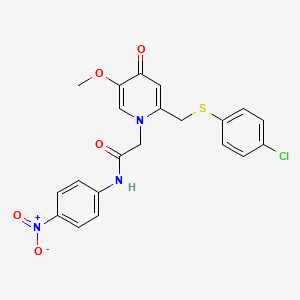
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)



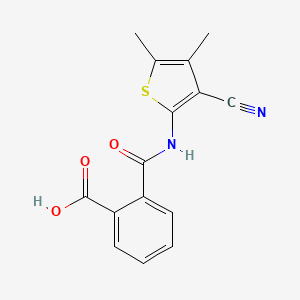
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
